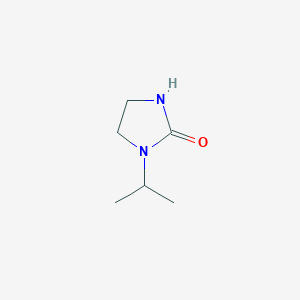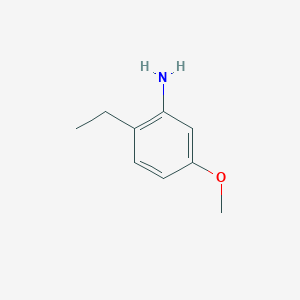
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid
説明
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is a compound that belongs to the family of cyclopropane derivatives, characterized by a three-membered ring structure with a carboxylic acid functional group and a difluorophenyl substituent. The presence of fluorine atoms and the cyclopropane ring suggests potential biological activity and interesting chemical properties.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea can lead to the formation of 2-aminothiophene-3-carboxylate derivatives, which indicates the versatility of cyclopropane compounds in synthesizing heterocyclic structures . Additionally, the treatment of CF3-bearing cyclopropanes with Et2AlCl can generate stabilized difluorocarbocations, which can be further functionalized to create fluorinated thiophene derivatives . These methods highlight the reactivity of cyclopropane rings and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be quite complex due to the presence of substituents like fluorine atoms and phenyl groups. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid has been determined by X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . This suggests that the molecular structure of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid would also exhibit unique geometric features that could influence its reactivity and physical properties.
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions. The [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea is an efficient route to synthesize 2-amino-4,5-dihydrothiophenes . Similarly, the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones affords 2,4-cyclopentadien-1-ols, demonstrating the ring-opening reactivity of cyclopropene intermediates . These reactions showcase the potential of cyclopropane derivatives to undergo ring transformations and form diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's reactivity due to the electronegativity of fluorine. For example, the triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes can lead to the formation of alkyl 5-arylfuran-2-carboxylates, indicating that the electronic properties of the substituents can direct the outcome of the reaction . The conformational preferences of cyclopropane derivatives, such as those bearing phenyl substituents, have been examined theoretically, which can provide insights into the behavior of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid in various environments .
科学的研究の応用
Application in Asthma Treatment
- Summary of the Application : A compound similar to the one you mentioned, specifically (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid (AZD9898), has been discovered as a new treatment for asthma .
- Methods of Application/Experimental Procedures : The discovery started from a screening hit, leading to AZD9898, a picomolar Leukotriene C4 Synthase (LTC4S) inhibitor . This inhibitor displays nanomolar potency in cells and good in vivo pharmacodynamics in a calcium ionophore-stimulated rat model after oral dosing .
- Results/Outcomes : AZD9898 is a picomolar LTC4S inhibitor with an IC50 of 0.28 nM. It displays nanomolar potency in cells (peripheral blood mononuclear cell, IC50,free = 6.2 nM) and good in vivo pharmacodynamics in a calcium ionophore-stimulated rat model after oral dosing (in vivo, IC50,free = 34 nM) .
Application in Antibacterial Research
- Summary of the Application : A compound similar to the one you mentioned, specifically (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, has been studied for its potential antibacterial properties .
- Methods of Application/Experimental Procedures : The compound is studied for its interaction with Beta-lactamase, an enzyme produced by certain bacteria that provides resistance to β-lactam antibiotics .
- Results/Outcomes : The specific outcomes of this research are not detailed in the available resources .
Application in Inhibiting Leukotriene C4 Synthase
- Summary of the Application : A compound similar to the one you mentioned, specifically (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid (AZD9898), has been discovered as an inhibitor of Leukotriene C4 Synthase (LTC4S) .
- Methods of Application/Experimental Procedures : The discovery started from a screening hit, leading to AZD9898, a picomolar LTC4S inhibitor . This inhibitor displays nanomolar potency in cells and good in vivo pharmacodynamics in a calcium ionophore-stimulated rat model after oral dosing .
- Results/Outcomes : AZD9898 is a picomolar LTC4S inhibitor with an IC50 of 0.28 nM. It displays nanomolar potency in cells (peripheral blood mononuclear cell, IC50,free = 6.2 nM) and good in vivo pharmacodynamics in a calcium ionophore-stimulated rat model after oral dosing (in vivo, IC50,free = 34 nM) .
特性
IUPAC Name |
2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZJYHGCTGBDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619025 | |
| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid | |
CAS RN |
1157698-34-4 | |
| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


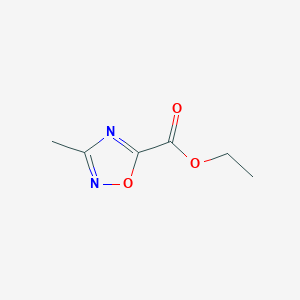
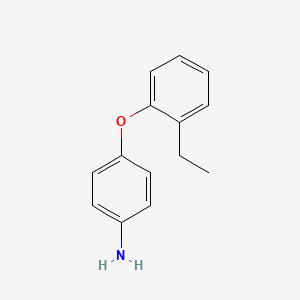
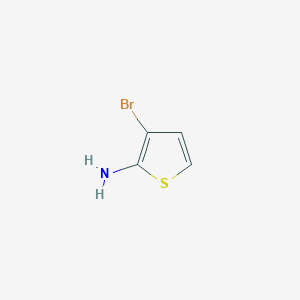
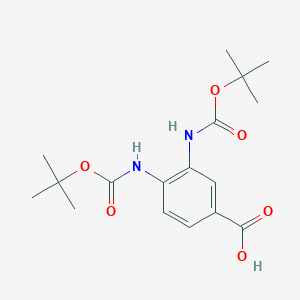
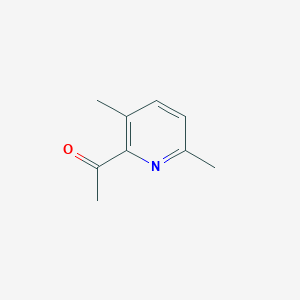

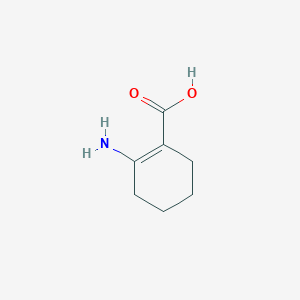

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)
